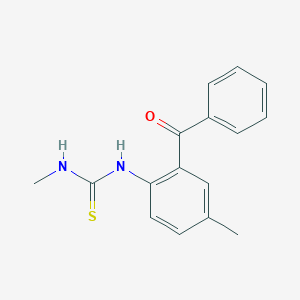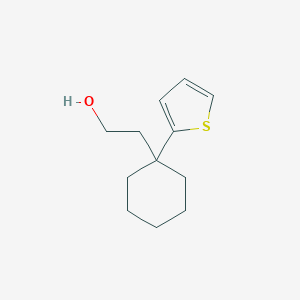
2-(1-Thien-2-ylcyclohexyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Thien-2-ylcyclohexyl)ethanol, also known as THC-OH, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for investigating the endocannabinoid system.
Wirkmechanismus
2-(1-Thien-2-ylcyclohexyl)ethanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. This leads to the activation of downstream signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. Additionally, 2-(1-Thien-2-ylcyclohexyl)ethanol has been shown to have a lower affinity for the CB1 receptor compared to THC, which may make it a useful tool for investigating the role of CB1 receptor activation in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Thien-2-ylcyclohexyl)ethanol in lab experiments is its potency as a CB1 and CB2 receptor agonist, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the limited availability of 2-(1-Thien-2-ylcyclohexyl)ethanol, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-Thien-2-ylcyclohexyl)ethanol. One area of interest is investigating the potential therapeutic applications of 2-(1-Thien-2-ylcyclohexyl)ethanol, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to explore the precise mechanisms of action of 2-(1-Thien-2-ylcyclohexyl)ethanol and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(1-Thien-2-ylcyclohexyl)ethanol could increase its availability and facilitate larger-scale studies.
Synthesemethoden
The synthesis of 2-(1-Thien-2-ylcyclohexyl)ethanol involves a multi-step process starting with the reaction of cyclohexanone with thiophene-2-carboxaldehyde to form 2-(1-thien-2-ylcyclohexyl)acetaldehyde. This intermediate is then reduced with sodium borohydride to yield 2-(1-Thien-2-ylcyclohexyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1-Thien-2-ylcyclohexyl)ethanol has been used in several scientific studies to investigate the endocannabinoid system. One study found that 2-(1-Thien-2-ylcyclohexyl)ethanol acts as a potent agonist at both CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoid receptor activation. Another study demonstrated that 2-(1-Thien-2-ylcyclohexyl)ethanol is effective in reducing pain and inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C12H18OS |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
2-(1-thiophen-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2 |
InChI-Schlüssel |
MSJMTWSTNVVGRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Kanonische SMILES |
C1CCC(CC1)(CCO)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



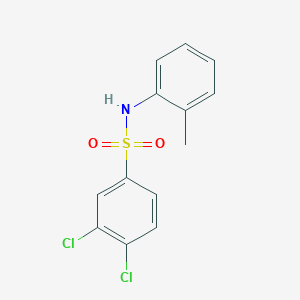
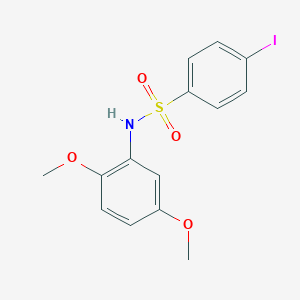
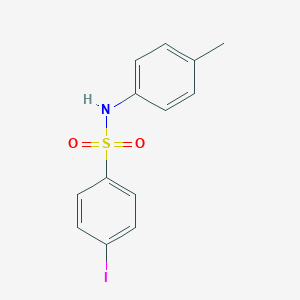
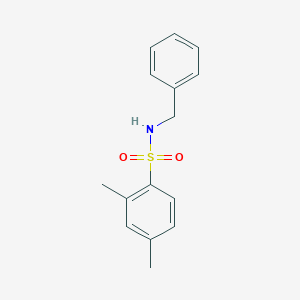
![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
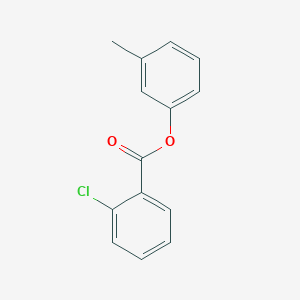
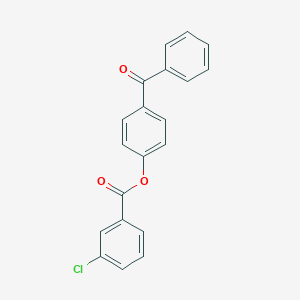
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
